molecular formula C3H2ClNS B1590928 5-Chlorothiazole CAS No. 4175-73-9

5-Chlorothiazole

Cat. No. B1590928
CAS RN: 4175-73-9
M. Wt: 119.57 g/mol
InChI Key: YBGBTGGBNZEUJS-UHFFFAOYSA-N
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Description

5-Chlorothiazole is an organic compound belonging to the thiazole family. It is a colorless, crystalline solid that is water-soluble and has a slight sulfur odor. It is used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug target in drug discovery. It has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Insecticidal and Antifungal Applications

  • Insecticidal Bioactivities: Chlorothiazole rings, including 5-Chlorothiazole, have been found effective in various insecticides. Studies have shown that certain compounds containing chlorothiazole rings exhibit good insecticidal activity against specific pests like Aphis craccivora and Nilaparvata lugens (Shen et al., 2015).
  • Antifungal Activity: Derivatives of benzothiazole, such as benzothiazole-appended bis-triazole-based isomers, have shown promising antifungal activity against plant pathogens like Rhizoctonia solani. These compounds have been found to be effective even at low concentrations, highlighting their potential as new antifungal agrochemicals (Upadhyay et al., 2022).

Anticancer and Antitumor Research

  • Breast Cancer Research: Certain 2-(4-aminophenyl)benzothiazoles have shown potent inhibitory activity against breast cancer cell lines, suggesting their potential application in cancer treatment. Some derivatives are also active against ovarian, lung, and renal cell lines (Shi et al., 1996).
  • Anti-Cancer Properties: A study on 5-chlorobenzothiazole derivatives demonstrated their effectiveness in inhibiting lipid peroxidation and scavenging free radicals. Some compounds showed significant inhibitory capacity in primary anticancer assays, particularly against non-small cell lung cancer and renal cancer cell lines (Ermut et al., 2014).

Neurological and Anticonvulsant Research

  • Anticonvulsant Activity: 2-Aminobenzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds have been found to be effective as carbonic anhydrase enzyme inhibitors, indicating their potential in developing new anticonvulsant drugs (Singh et al., 2022).
  • MAO-B Inhibitors for Parkinson's Disease: Benzothiazole and benzoxazole derivatives have been designed as MAO-B inhibitors. These compounds showed potential in treating Parkinson's disease by selectively inhibiting MAO-B without affecting MAO-A activity, demonstrating their therapeutic potential (Nam et al., 2017).

Herbicidal and Agricultural Applications

  • Herbicidal Activities: Studies on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed that these compounds have good herbicidal activities, highlighting their potential as novel herbicides. They were effective in inhibiting PSII electron transport, a critical process in plant physiology (Wang et al., 2004).

Other Applications

  • Anthrax Treatment: The synthesis and evaluation of benzothiazole derivatives for their anthelmintic activity provide insights into their potential use in treating parasitic infections like anthrax (Rajareddy et al., 2019).
  • Diuretic Properties: The study of a new oral diuretic, Disamide, which contains a chlorothiazide component, offers insights into the potential diuretic applications of similar compounds (Symons & Barber, 1960).

Mechanism of Action

Target of Action

5-Chlorothiazole primarily targets the GABA_A receptor in the central nervous system. This receptor plays a crucial role in mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By modulating this receptor, this compound can influence various neurological processes, including sedation, anxiolysis, and anticonvulsant activity .

Mode of Action

This compound acts as a positive allosteric modulator at the GABA_A receptor. This means that this compound enhances the receptor’s response to GABA without directly activating the receptor itself. When GABA binds to the GABA_A receptor, this compound increases the receptor’s affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus exerting a calming effect on the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway. By modulating the GABA_A receptor, this compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability. This can result in various downstream effects, including decreased anxiety, sedation, and anticonvulsant activity. Additionally, this compound may influence other pathways indirectly by altering the overall excitability of the nervous system .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly absorbed into the bloodstream. It is then distributed throughout the body, including the central nervous system, where it exerts its effects. This compound is metabolized primarily in the liver and excreted via the kidneys. The compound’s bioavailability and half-life can be influenced by factors such as liver function and renal clearance .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced inhibitory neurotransmission in the brain. By increasing the activity of the GABA_A receptor, this compound reduces neuronal excitability, leading to its sedative, anxiolytic, and anticonvulsant effects. These actions make this compound useful in the treatment of conditions such as anxiety disorders, insomnia, and epilepsy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the absorption of this compound, while high temperatures could potentially degrade the compound. Additionally, interactions with other medications or dietary components can alter the pharmacokinetics and pharmacodynamics of this compound, impacting its overall efficacy .

: Clomethiazole - Wikipedia

properties

IUPAC Name

5-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGBTGGBNZEUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569693
Record name 5-Chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4175-73-9
Record name 5-Chlorothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4175-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5-Chlorothiazole serves as a versatile starting material for creating diverse heterocyclic compounds, particularly those containing the thiazole ring. Its reactivity stems from the presence of chlorine, which can be readily substituted, and the inherent properties of the thiazole ring itself. For example, researchers have utilized this compound derivatives in the development of novel oxazolo[4,5-c]quinoline-4(5H)-ones and thiazolo[4,5-c]quinoline-4(5H)-ones, showcasing its potential in medicinal chemistry. []

A: Research indicates that Schiff bases derived from this compound, particularly N-bis-(salicylidene)-2-4-diamino-5-chlorothiazole and N-bis-(5methylsalicylidene)-2-4 diamino-5-chloro-thiazole, can act as ligands in the formation of metal complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). [] These Schiff bases coordinate to the metal ions through the oxygen atom of the phenolic OH group and the nitrogen atom of the azomethine group. [] The resulting complexes exhibit diverse structural characteristics, ranging from monomeric to dimeric forms, depending on the specific metal ion and ligand involved. []

A: this compound-based metal complexes have shown promise in various fields. For instance, studies have investigated their antimicrobial (antibacterial and fungicidal) and pesticidal activities. [] This suggests that these complexes could be further explored for the development of new antimicrobial agents and pesticides.

A: While the provided research doesn't delve into specific interactions of this compound itself with biological targets, there's evidence pointing to the biological relevance of its derivatives. The study mentioning "T4 Lysozyme L99A/M102H with 2-amino-5-chlorothiazole bound" suggests that a derivative of this compound, 2-amino-5-chlorothiazole, can interact with a modified version of T4 lysozyme, a well-known enzyme with antibacterial properties. [] This highlights the potential of this compound derivatives to interact with biologically relevant proteins.

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